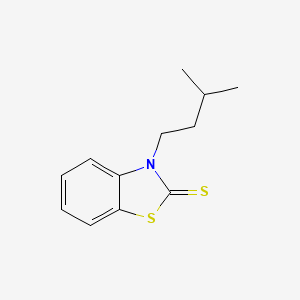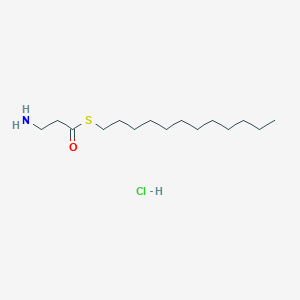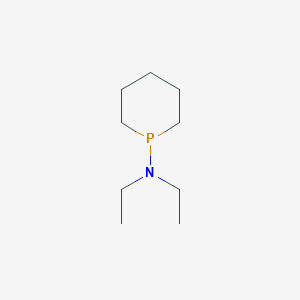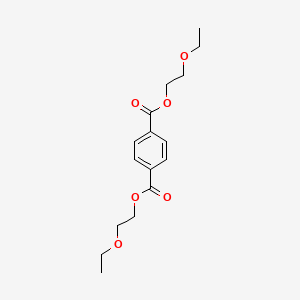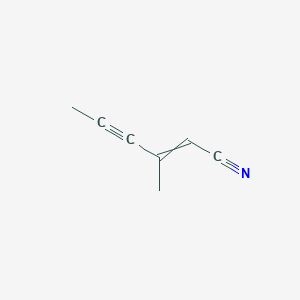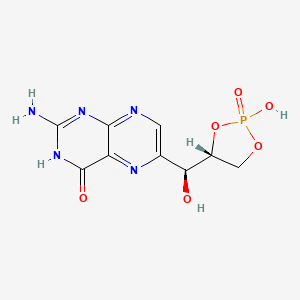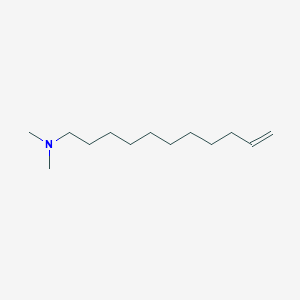
N,N-Dimethyl-10-undecen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-10-undecen-1-amine is an organic compound with the molecular formula C13H27N It is a tertiary amine with a long aliphatic chain and a terminal double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-10-undecen-1-amine can be synthesized through the reaction of 11-bromo-1-undecene with N,N-dimethylamine. The process involves dissolving 11-bromo-1-undecene in toluene and adding a 50 wt% N,N-dimethylamine solution in tetrahydrofuran (THF). The mixture is stirred at 60°C for two days. After the reaction, the mixture is extracted with saturated sodium bicarbonate solution and distilled water. The organic layer is dried over sodium sulfate, filtered, and concentrated by evaporating the solvent under vacuum. The resulting colorless liquid is dried in vacuo at room temperature for 12 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-10-undecen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as this compound oxide.
Reduction: Saturated amines like N,N-dimethylundecylamine.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-10-undecen-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound can be used in the study of biological membranes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-10-undecen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, affecting their activity and function. The double bond in the aliphatic chain can also participate in chemical reactions, further influencing the compound’s biological and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Undecen-1-amine: Similar structure but lacks the N,N-dimethyl groups.
N,N-Dimethylhexan-1-amine: Shorter aliphatic chain but similar functional groups.
N,N-Dimethyl-2-propen-1-amine: Contains a shorter chain and a different position of the double bond.
Uniqueness
N,N-Dimethyl-10-undecen-1-amine is unique due to its long aliphatic chain with a terminal double bond and the presence of two methyl groups on the nitrogen atom. This structure provides distinct chemical and physical properties, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
34832-45-6 |
|---|---|
Molekularformel |
C13H27N |
Molekulargewicht |
197.36 g/mol |
IUPAC-Name |
N,N-dimethylundec-10-en-1-amine |
InChI |
InChI=1S/C13H27N/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4H,1,5-13H2,2-3H3 |
InChI-Schlüssel |
KQPNDANLVGDRQS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)

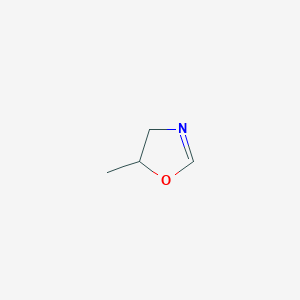
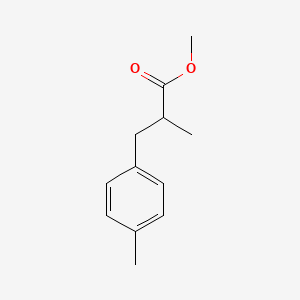
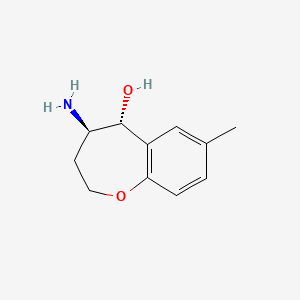
![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)
